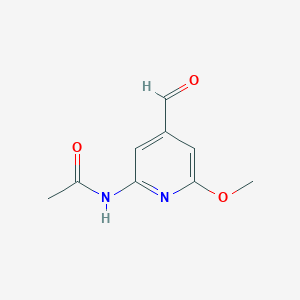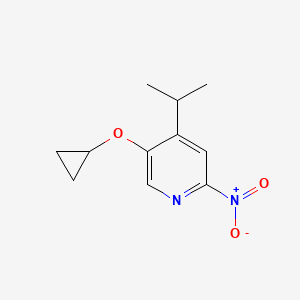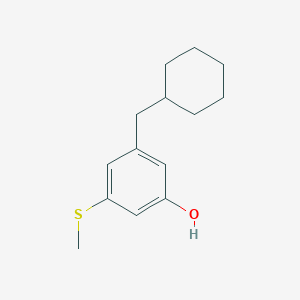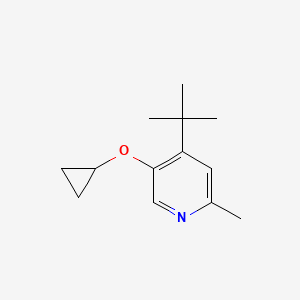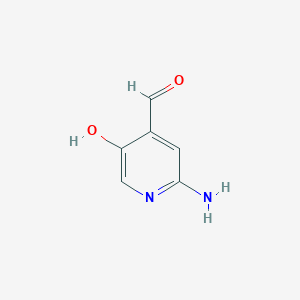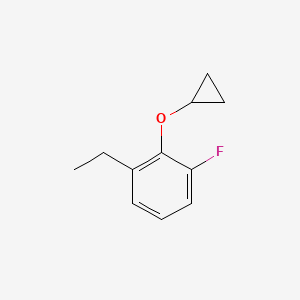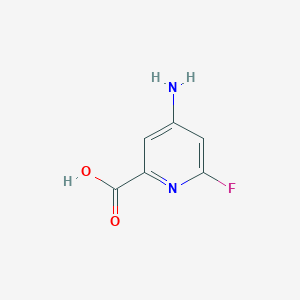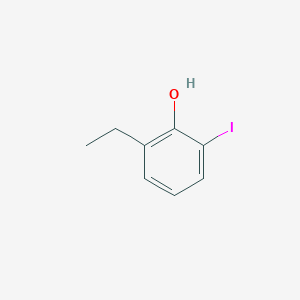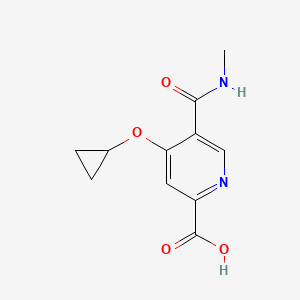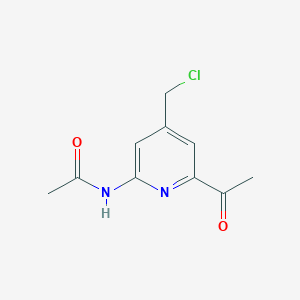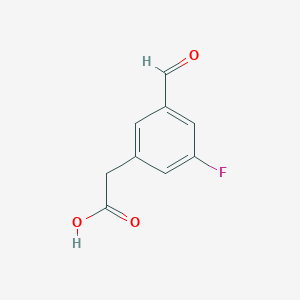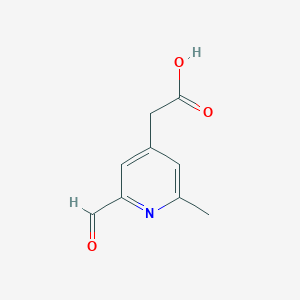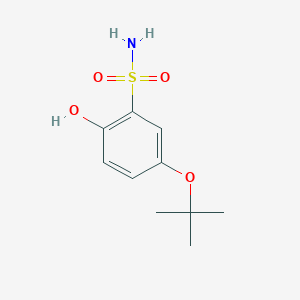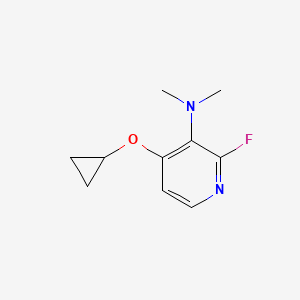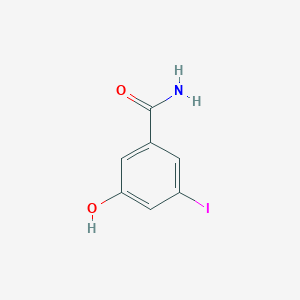
3-Hydroxy-5-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-5-iodobenzamide is an organic compound with the molecular formula C7H6INO2. It is characterized by an aromatic benzene ring substituted with a hydroxy group and an iodine atom. This compound is a white to off-white crystalline solid and is known for its applications in organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-iodobenzamide typically involves the iodination of 3-hydroxybenzamide. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective iodination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired quality .
化学反応の分析
Types of Reactions
3-Hydroxy-5-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: 3-Hydroxy-5-iodobenzaldehyde or 3-Hydroxy-5-iodobenzoic acid.
Reduction: 3-Hydroxybenzamide.
Substitution: 3-Hydroxy-5-azidobenzamide or 3-Hydroxy-5-cyanobenzamide.
科学的研究の応用
3-Hydroxy-5-iodobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 3-Hydroxy-5-iodobenzamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The hydroxy group and iodine atom play crucial roles in its binding affinity and specificity. The compound can also interfere with cellular signaling pathways, leading to altered cellular responses .
類似化合物との比較
Similar Compounds
- 3-Hydroxybenzamide
- 5-Iodobenzamide
- 3-Hydroxy-4-iodobenzamide
Comparison
3-Hydroxy-5-iodobenzamide is unique due to the presence of both a hydroxy group and an iodine atom on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 3-Hydroxybenzamide lacks the iodine atom, making it less reactive in substitution reactions. Similarly, 5-Iodobenzamide lacks the hydroxy group, reducing its ability to participate in hydrogen bonding and other interactions .
特性
分子式 |
C7H6INO2 |
|---|---|
分子量 |
263.03 g/mol |
IUPAC名 |
3-hydroxy-5-iodobenzamide |
InChI |
InChI=1S/C7H6INO2/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3,10H,(H2,9,11) |
InChIキー |
RGVWLWXUOHMDIB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1O)I)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


